3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide
Description
This compound is a carbazole-based hydrazide derivative characterized by a propanehydrazide backbone linked to a carbazol-9-yl group and a 2-methoxyphenyl-substituted ethylidene moiety. Its molecular formula is C₂₄H₂₂N₄O₂, with a molecular weight of 414.47 g/mol (estimated from analogous structures in ). This compound is synthesized via condensation reactions involving carbazole precursors and substituted hydrazides, as demonstrated in , where ethyl 3-(9H-carbazol-9-yl)propanoate reacts with hydrazine hydrate to form intermediates for further functionalization .
Properties
IUPAC Name |
3-carbazol-9-yl-N-[(E)-1-(2-methoxyphenyl)ethylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-17(18-9-5-8-14-23(18)29-2)25-26-24(28)15-16-27-21-12-6-3-10-19(21)20-11-4-7-13-22(20)27/h3-14H,15-16H2,1-2H3,(H,26,28)/b25-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUORWMJKDJTBP-KOEQRZSOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)/C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the carbazole core The carbazole can be synthesized through the cyclization of phenols with formaldehyde and acetic anhydride
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve careful monitoring of temperature, pressure, and reaction times to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carbazole derivatives with increased oxidation states.
Reduction: Production of reduced carbazole derivatives.
Substitution: Introduction of various substituents on the carbazole core.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may serve as potential bioactive compounds in drug discovery.
Industry: It can be used in the production of advanced materials and electronic devices.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The carbazole core can interact with various biological targets, leading to potential therapeutic effects. The methoxyphenyl group and hydrazide functional group may enhance the compound's binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences and similarities between the target compound and its analogs:
Biological Activity
3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide, a compound derived from carbazole, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and other pharmacological effects, supported by relevant studies and data.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 397.48 g/mol
- LogP : 5.235 (indicating high lipophilicity)
- Water Solubility : LogSw -5.38 (poorly soluble in water)
The compound features a carbazole moiety linked to an ethylidene group, which contributes to its biological activity through potential interactions with various biological targets.
Anticancer Activity
Research has highlighted the anticancer potential of carbazole derivatives, including the target compound. The following mechanisms have been noted:
-
Inhibition of Tumor Cell Proliferation :
- Studies indicate that carbazole derivatives can induce apoptosis in cancer cells by activating the p53 pathway, a critical regulator of the cell cycle and apoptosis .
- For instance, derivatives similar to our compound have shown selective inhibition of melanoma cell growth without affecting normal melanocytes, suggesting a targeted therapeutic effect .
- Tubulin Polymerization Inhibition :
Antimicrobial Activity
Carbazole derivatives have also been evaluated for their antimicrobial properties. A study focusing on hydrazine and acyl hydrazone derivatives found that related compounds exhibited significant antifungal activity against various pathogens . This suggests that our compound may share similar properties.
Study on Antitumor Activity
A notable study investigated the effects of a carbazole derivative on melanoma cells. The derivative was found to:
- Induce apoptosis through increased caspase activity.
- Reduce tumor growth in vivo without adversely affecting normal tissues .
This research underscores the therapeutic potential of carbazole-based compounds in oncology.
Molecular Docking Studies
Recent molecular docking studies have evaluated the binding affinities of various carbazole derivatives against key proteins involved in viral replication and cancer progression. For example:
- Compounds showed strong binding affinities to the main protease of SARS-CoV-2, indicating potential antiviral properties .
- The docking scores suggest that these compounds could serve as leads for developing new antiviral agents.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 397.48 g/mol |
| LogP | 5.235 |
| Water Solubility | LogSw -5.38 |
| Anticancer Mechanisms | Apoptosis induction |
| Antimicrobial Activity | Potential antifungal effects |
Q & A
Q. How can crystallographic data inform polymorph screening?
- Methodology :
- PXRD : Compare experimental vs. simulated patterns to identify stable polymorphs .
- Thermal analysis (DSC/TGA) : Assess melting points and decomposition pathways for formulation stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
